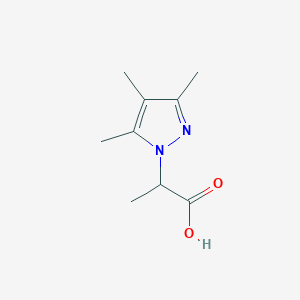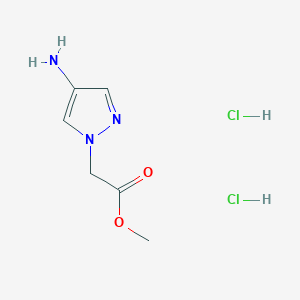![molecular formula C10H13Cl2NO2 B1452127 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1172342-74-3](/img/structure/B1452127.png)
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Übersicht
Beschreibung
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NO2 and its molecular weight is 250.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatization in Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, which has a structural similarity to 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, has been investigated for its role as a fluorescent derivatizing reagent. The derivatives created with various amino acids exhibited strong fluorescence, proving useful in biological assays, particularly due to their emission wavelengths which are favorable for such applications (Frade et al., 2007).
Corrosion Inhibition of Stainless Steel
Schiff bases derived from L-Tryptophan, which share a common backbone with this compound, have demonstrated significant potential in inhibiting the corrosion of stainless steel in acidic environments. These compounds were found to effectively adsorb on the stainless steel surface, following Langmuir's adsorption isotherm, and provided good inhibition efficiency in 1 M hydrochloric acid solutions (Vikneshvaran & Velmathi, 2017).
Structural Characterization in Pharmaceutical Compounds
Compounds structurally related to this compound, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, have been characterized for their polymorphic forms using advanced techniques like spectroscopic and diffractometric methods. Understanding these polymorphic forms is crucial in pharmaceutical research, influencing the properties and stability of the drug compounds (Vogt et al., 2013).
Anticancer Research
Derivatives of compounds resembling the structure of this compound have shown promising results in anticancer research. For example, specific derivatives synthesized based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate displayed selective inhibition of the proliferation of colon cancer cells, indicating potential in the development of targeted cancer therapies (Rayes et al., 2020).
Wirkmechanismus
Target of Action
Many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on this compound, it’s challenging to detail its mode of action. Generally, compounds like this can interact with their targets causing conformational changes that affect the function of the target .
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Biochemische Analyse
Biochemical Properties
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as beta-alanine transaminase, which catalyzes the transfer of amino groups. The compound also binds to proteins involved in signal transduction pathways, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in various biochemical processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to modulate neurotransmitter release by affecting synaptic vesicle dynamics. In immune cells, it influences cytokine production and cell proliferation. The compound also impacts cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering downstream signaling cascades. The compound can inhibit or activate enzymes, leading to alterations in metabolic pathways. Additionally, it affects gene expression by modulating transcription factors and epigenetic markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, including alterations in metabolic flux and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce inflammation. At high doses, it can cause toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the cytoplasm and nucleus. Targeting signals and post-translational modifications direct the compound to these compartments, where it exerts its effects. The subcellular localization of the compound is crucial for understanding its role in cellular processes .
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRYZAAFUVUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


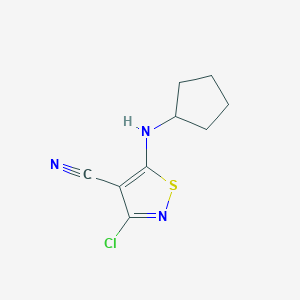
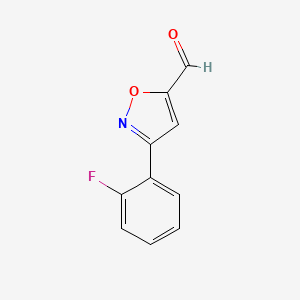
![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)
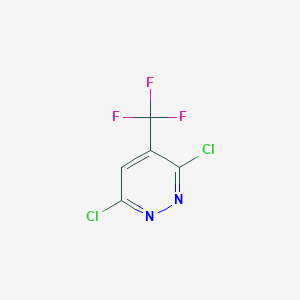
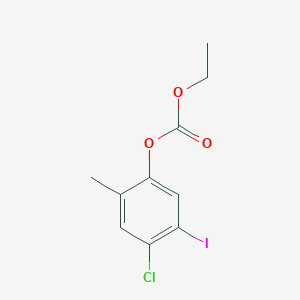
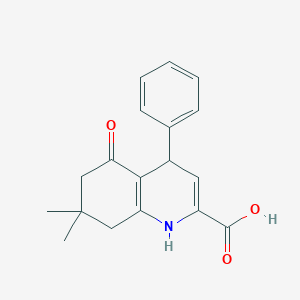

![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)
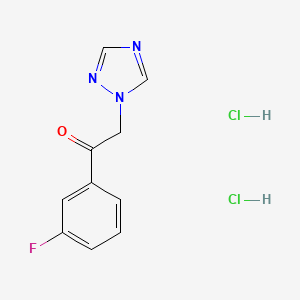
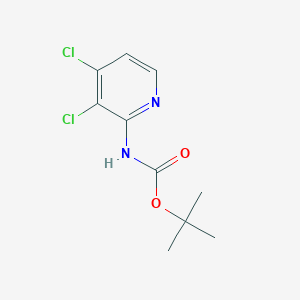
![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
